molecular formula C7H6BrNO2 B041307 4-Nitrobenzyl bromide CAS No. 100-11-8

4-Nitrobenzyl bromide

Cat. No. B041307
CAS RN: 100-11-8
M. Wt: 216.03 g/mol
InChI Key: VOLRSQPSJGXRNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitrobenzyl bromide typically involves starting with 4-nitrotoluene. A study demonstrated a photosynthesis approach to synthesize 4-nitrobenzyl bromide with a yield of 90% and product purity of 98% under specific conditions (Zhou, 2009). Another research discussed the carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes, revealing its potential in organic synthesis (Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-nitrobenzyl bromide has been analyzed in various studies. For instance, the electrochemical behavior of this compound was studied, highlighting its catalytic activity for the reduction of CO2 (Mohammadzadeh et al., 2020).

Chemical Reactions and Properties

4-Nitrobenzyl bromide participates in various chemical reactions, such as the formation of stable ion associates with anionic surfactants (Higuchi et al., 1980). Its use in solar photothermochemical reactions has also been reported, signifying its environmental friendliness and low carbon footprint in certain applications (Dinda et al., 2013).

Physical Properties Analysis

The physical properties of 4-nitrobenzyl bromide, such as its solubility and melting point, have been documented. It is typically a yellow solid with a specific melting point, and is soluble in common organic solvents (Wardrop & Landrie, 2003).

Chemical Properties Analysis

The chemical properties of 4-nitrobenzyl bromide include its reactivity and stability under various conditions. For example, its role in the electrosynthesis of 4-nitrophenylacetate has been explored, showcasing its dual role in the electrocatalytic reduction of CO2 (Mohammadzadeh et al., 2020). Its involvement in the synthesis of other organic compounds, like N,N-Dimethyl-4-nitrobenzylamine, also highlights its importance in the chemical industry (Wang, 2015).

Safety And Hazards

4-Nitrobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The 4-Nitrobenzyl Bromide market is expected to witness significant growth, driven by the increasing demand in the pharmaceutical, chemical, and agrochemical industries . The market trends indicate a growing focus on sustainability and eco-friendly alternatives .

properties

IUPAC Name

1-(bromomethyl)-4-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLRSQPSJGXRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
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DSSTOX Substance ID

DTXSID7049392
Record name 4-Nitrobenzylbromide
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Molecular Weight

216.03 g/mol
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Physical Description

Off-white or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl bromide
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Product Name

4-Nitrobenzyl bromide

CAS RN

100-11-8
Record name 4-Nitrobenzyl bromide
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Record name 4-Nitrobenzyl bromide
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Record name 4-Nitrobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-4-nitro-
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Record name 4-Nitrobenzylbromide
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Record name α-bromo-4-nitrotoluene
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Record name P-NITROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

4-nitrobenzyl alcohol (6 g, 39 mmoles) is put into solution in dichloromethane (100 ml) and carbon tetrabromide (14.9 g, 45 mmoles) is added. Triphenylphosphine (11.8 g, 45 mmoles) is added in portions to the medium at 0° C. Then the mixture is agitated for 2 hours at ambient temperature. The solvent is evaporated off and the product obtained is purified on silica gel in an ethyl acetate/heptane mixture (1/2). It is obtained in the form of white needle-shaped crystals (7.2 g; 85%). Melting point: 97-98° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-nitrobenzyl alcohol (6 g, 39 mmoles) is put into solution in dichloromethane (100 ml) and carbon tetrabromide (14.9 g, 45 mmoles) is added. Triphenylphosphne (11.8 g, 45 mmoles) is added in portions to the medium at 0° C. Then the mixture is agitated for 2 hours at ambient temperature. Th e solvent is evaporated off and the product obtained is purified on silica gel in an ethyl acetate/heptane mixture (1/2). It is obtained in the form of white needle-shaped crystals (7.2 g; 85%). Melting point: 97-98° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (1.51 g, 8.509 mmol) was added to a solution of 1-methyl-4-nitrobenzene (1.2 g, 7.735 mmol) in carbon tetrachloride. 70% benzoyl peroxide (cat. 120 mg) was added to the mixture at room temperature. The mixture was refluxed. After 24 h the mixture was extracted with ethyl acetate, dried over magnesium sulfate. Evaporation of the ethyl acetate and purification by column chromatography yielded 1-(bromomethyl)-4-nitrobenzene.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
J Prousek - Collection of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
… In this communication we compare the reactions of 4-nitrobenzyl bromide (I) and 5-nitrofurfuryl bromide (V) with hard and soft bases. The reaction of the bromide I with various electron …
Number of citations: 14 cccc.uochb.cas.cz
S Mohammadzadeh, HR Zare, H Khoshro, K Ghobadi… - Electrochimica …, 2020 - Elsevier
… , 4-nitrobenzyl bromide was … of 4-nitrobenzyl bromide occurs at a potential which is less negative than those reported for other aryl halides. The results indicate that 4-nitrobenzyl bromide…
Number of citations: 5 www.sciencedirect.com
L Eberson, M Finkelstein, SA Hart, SD Ross - reactions, 1989 - actachemscand.org
… When the same reaction was run for 31 h with two mole equivalents of SBr and acetonitrile as the solvent, the only substitution product obtained was still 4-nitrobenzyl bromide. …
Number of citations: 1 actachemscand.org
C Muthukumar, M Nallu, T Arunachalam… - 2012 - nopr.niscpr.res.in
… In general the reaction of 2,3 and 4-aminopyridine with 4-nitrobenzyl bromide always has a very high yield. This is due to the electron attracting nitro group in the benzyl bromide which …
Number of citations: 3 nopr.niscpr.res.in
EM Kosower, M Mohammad - Journal of the American Chemical …, 1971 - ACS Publications
… Assuming that linear relationship between log kohsd and Z applies to the reaction of 4-nitrobenzyl bromide as is found for the chloride and fluoride, we may estimate a rate constant of …
Number of citations: 54 pubs.acs.org
FM Fouad, PG Farrell - The Journal of Organic Chemistry, 1975 - ACS Publications
Numerous studies of the reactions of 4-nitrobenzyl chloride and various derivatives thereof with alkali in mixed aqueous solvents have so far failed to determine unequivocally the …
Number of citations: 3 pubs.acs.org
SB Hanna, PH Ruehle - The Journal of Organic Chemistry, 1975 - ACS Publications
The results of reactions in the presence of p-dinitroben-zene are shown in Table I, from which the change in prod-ucts obtained is immediately evident. Under nitrogen, 4, 4'-…
Number of citations: 5 pubs.acs.org
J Prousek - Collection of Czechoslovak chemical …, 1988 - cccc.uochb.cas.cz
… Similarly, 4-nitrobenzyl bromide reacted with sodium 4-chlorothiophenoxide to give 4-… Analogously to the bromide I, 4-nitrobenzyl bromide (V) reacted with lIb under the same …
Number of citations: 6 cccc.uochb.cas.cz
K Higuchi, Y Shimoishi, H Miyata, K Tôei, T Hayami - Analyst, 1980 - pubs.rsc.org
Nitro, bromo and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide were synthesised and evaluated as new cationic reagents for the determination of …
Number of citations: 40 pubs.rsc.org
K Kukase, H Tanaka, S Toriib, S Kusumoto - Tetrahedron letters, 1990 - Elsevier
… introduced by use of 4-nitrobenzyl bromide and silver oxide (… The combination of 4-nitrobenzyl bromide and silver trifluoro… 0-stannylene acetal with 4-nitrobenzyl bromide in the presence …
Number of citations: 62 www.sciencedirect.com

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